4-Difluoromethoxy-2-(trifluoromethyl)aniline chemical properties
4-Difluoromethoxy-2-(trifluoromethyl)aniline chemical properties
Title: Technical Whitepaper: 4-Difluoromethoxy-2-(trifluoromethyl)aniline as a Strategic Scaffold in Medicinal Chemistry[1]
Executive Summary
4-Difluoromethoxy-2-(trifluoromethyl)aniline is a highly specialized fluorinated intermediate that has emerged as a critical scaffold in the development of lipophilic, metabolically stable drug candidates.[1] By combining the steric bulk and electron-withdrawing power of the trifluoromethyl (
Part 1: Physicochemical Profile[3]
The dual fluorination pattern of 4-difluoromethoxy-2-(trifluoromethyl)aniline creates a distinct electronic and steric environment.[1] The
Table 1: Key Physicochemical Properties
| Property | Value (Experimental/Predicted) | Significance in Drug Design |
| Molecular Formula | Core scaffold composition.[1] | |
| Molecular Weight | 227.13 g/mol | Fragment-based drug design compliant.[1] |
| LogP (Octanol/Water) | ~2.8 - 3.2 (Predicted) | High lipophilicity enhances membrane permeability. |
| pKa (Conjugate Acid) | ~2.0 - 2.5 | Significantly lower than aniline (4.[1]6) due to EWG effects; less likely to be protonated at physiological pH. |
| H-Bond Donors | 2 (Aniline | The |
| H-Bond Acceptors | 2 (N, O) | Fluorine atoms also act as weak acceptors.[1] |
| Electronic Effect ( | Net electron-deficient ring; resistant to oxidative metabolism.[1] |
Part 2: Synthetic Routes & Manufacturing[4][5]
The most robust industrial route utilizes the commercially available agrochemical precursor 4-nitro-3-(trifluoromethyl)phenol (also known as TFM, a lampricide).[1] This pathway avoids the use of highly unstable diazonium intermediates and allows for scalable manufacturing.
Primary Synthesis Workflow (The "TFM" Route)
-
Precursor Selection: Start with 4-nitro-3-(trifluoromethyl)phenol (CAS 88-30-2).[1][3][4][5]
-
Difluoromethylation: The phenolic hydroxyl is alkylated using a difluorocarbene source. While chlorodifluoromethane (Freon-22) was historically used, modern green chemistry favors sodium chlorodifluoroacetate or diethyl (bromodifluoromethyl)phosphonate .
-
Nitro Reduction: The resulting nitro-ether is reduced to the aniline using catalytic hydrogenation (
, Pd/C) or iron-mediated reduction ( ) to prevent defluorination.
Detailed Protocol: Step-by-Step
-
Step 1: O-Difluoromethylation
-
Reagents: 4-nitro-3-(trifluoromethyl)phenol (1.0 eq),
(1.5 eq), (2.0 eq), DMF/Water (10:1).[1] -
Conditions: Heat to 90-100°C for 4-6 hours. The base promotes the decarboxylation of the acetate to generate difluorocarbene (
), which inserts into the phenoxide O-H bond. -
Checkpoint: Monitor disappearance of phenol by TLC. Product: 1-(difluoromethoxy)-4-nitro-3-(trifluoromethyl)benzene.[1][6]
-
-
Step 2: Chemoselective Reduction
-
Reagents: Nitro-intermediate, 10% Pd/C (5 wt%), Methanol,
balloon (1 atm). -
Conditions: Stir at RT for 12 hours.
-
Critical Note: Avoid acidic conditions during workup to prevent hydrolysis of the difluoromethoxy ether.
-
Visual Synthesis Pathway
Caption: Scalable synthesis pathway starting from the commercially available nitrophenol precursor.
Part 3: Chemical Reactivity & Functionalization
The aniline nitrogen in 4-difluoromethoxy-2-(trifluoromethyl)aniline is significantly less nucleophilic than unsubstituted aniline due to the electron-withdrawing nature of the ortho-
Buchwald-Hartwig Amination
Due to steric hindrance from the ortho-
-
Recommended System: Use bulky, electron-rich phosphine ligands like BrettPhos or XPhos with
.[1] -
Base: Use weak bases like
to avoid side reactions with the fluorinated ether.
Sandmeyer Reaction
The amino group can be converted to a halide (I, Br, Cl) or nitrile via diazonium salts.
-
Stability Warning: The diazonium intermediate is destabilized by the electron-deficient ring. Perform diazotization in highly acidic media (
) or use alkyl nitrites ( ) in organic solvents (acetonitrile) for immediate trapping.
Electrophilic Aromatic Substitution ( )
The ring is deactivated. Further functionalization (e.g., halogenation) will occur meta to the amino group (position 6) or ortho to the amino group (position 6) if forcing conditions are used, but the 3,5-positions are sterically and electronically deactivated.
Part 4: Medicinal Chemistry Applications[2][3][8]
Bioisosterism & Metabolic Stability
-
vs.
: The difluoromethoxy group is a classic bioisostere for the methoxy group. It blocks the primary metabolic soft spot (O-demethylation) while increasing lipophilicity ($ \Delta \log P \approx +0.6 $). -
H-Bond Donor Mimicry: Unlike
, the group contains a proton that can act as a weak hydrogen bond donor (H-bond acidity ), potentially engaging in unique interactions with receptor pockets that typically bind hydroxyl groups, but without the desolvation penalty of a full -OH.[1]
Lipophilicity Modulation (Magic Methyl Effect)
The ortho-
SAR Decision Tree
Caption: Structural Activity Relationship (SAR) benefits of the scaffold.
Part 5: Safety & Handling
-
Hazards: Fluorinated anilines are generally toxic if swallowed, inhaled, or absorbed through the skin. They may cause methemoglobinemia (blue skin, blood oxygen deprivation).
-
Specific Reactivity: The
group can release fluoride ions under strongly acidic or basic hydrolysis at high temperatures, which is corrosive to glass and toxic to bone. -
Storage: Store under nitrogen in a cool, dry place. Light sensitive (aniline oxidation).
References
-
Preparation of Fluorinated Ethers: Zafrani, Y., et al. "Sodiodifluoromethylene: A Reagent for the Direct Difluoromethylation of Phenols." Journal of Organic Chemistry, 2009. Link
-
Properties of the Difluoromethoxy Group: Erickson, J. A., et al. "The Difluoromethoxy Group: A Lipophilic Hydrogen Bond Donor." Journal of Medicinal Chemistry, 2018. Link
-
Synthesis of TFM Precursor: Hubert, T. D., et al. "Synthesis of 3-trifluoromethyl-4-nitrophenol (TFM) and related compounds."[1] US Patent 5068460, 1991. Link
-
Buchwald-Hartwig Conditions for Deactivated Anilines: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. Link
-
TFM (Lampricide) Safety Data: EPA Reregistration Eligibility Decision for 3-Trifluoromethyl-4-nitrophenol.[1] Link
Sources
- 1. 88-30-2 CAS MSDS (4-NITRO-3-(TRIFLUOROMETHYL)PHENOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL | 445-04-5 [chemicalbook.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL CAS#: 445-04-5 [m.chemicalbook.com]
